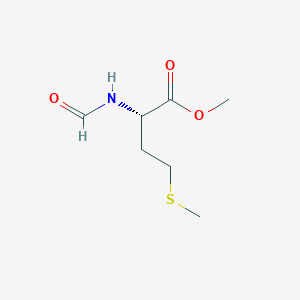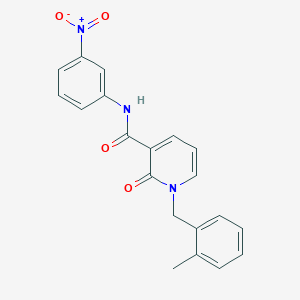
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a methoxy group and a pyrrolidinone group. Pyrrolidinones are a type of lactam (a cyclic amide) and are present in many pharmaceuticals due to their bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy group could undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group would likely make this compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .作用機序
The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide is not fully understood, but it is believed to act as a modulator of the dopamine D2 receptor. This compound has been shown to increase the binding affinity of the D2 receptor and may act as a partial agonist. Additionally, this compound has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain.
Biochemical and physiological effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. Additionally, this compound has been shown to increase dopamine release in the brain and may have potential as a treatment for dopamine-related disorders such as attention deficit hyperactivity disorder (ADHD).
実験室実験の利点と制限
One advantage of using N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide in lab experiments is its potential as a lead compound for drug discovery. Additionally, this compound has been shown to exhibit a variety of biochemical and physiological effects, making it a useful tool for studying dopamine-related disorders. However, there are limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research on N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for dopamine-related disorders. Finally, more research is needed to explore the potential applications of this compound in cancer research and drug discovery.
In conclusion, this compound is a synthetic compound that has potential applications in a variety of scientific research areas. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been shown to exhibit a variety of biochemical and physiological effects, and may have potential as a treatment for dopamine-related disorders and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential as a lead compound for drug discovery.
合成法
The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-(3-methoxyphenyl)pyrrolidin-2-one to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-6-14(9-13)19(23)20-15-10-18(22)21(12-15)16-7-4-8-17(11-16)24-2/h3-9,11,15H,10,12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLLTPBCHARKOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)
![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)
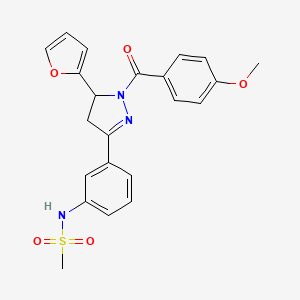
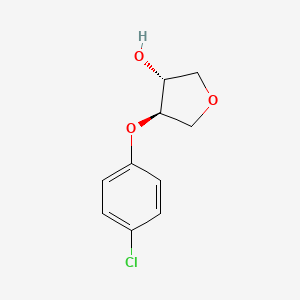
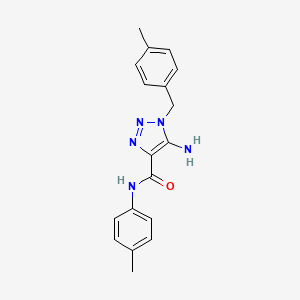

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)
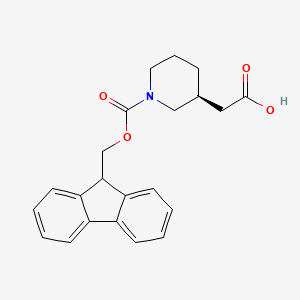
![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)
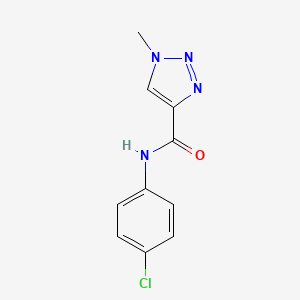
![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

